3-(Pyrrolidin-1-ylmethyl)benzenethiol
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Overview
Description
3-(Pyrrolidin-1-ylmethyl)benzenethiol is an organic compound characterized by a benzene ring substituted with a pyrrolidin-1-ylmethyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-1-ylmethyl)benzenethiol typically involves the reaction of 3-(chloromethyl)benzenethiol with pyrrolidine in the presence of a base. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. These methods often involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The pyrrolidin-1-ylmethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Using reducing agents like sodium borohydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Sulfonic Acids: Formed by further oxidation of disulfides.
Thiolate Anions: Formed by reduction of the thiol group.
Substituted Derivatives: Formed by nucleophilic substitution of the pyrrolidin-1-ylmethyl group.
Scientific Research Applications
3-(Pyrrolidin-1-ylmethyl)benzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Pyrrolidin-1-ylmethyl)benzenethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The pyrrolidin-1-ylmethyl group can interact with various receptors and enzymes, influencing biological processes.
Comparison with Similar Compounds
3-(Pyrrolidin-1-ylmethyl)benzenethiol is similar to other compounds containing pyrrolidine and thiol groups, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but may have different substituents.
Thiol-containing compounds: These compounds have thiol groups but may lack the pyrrolidine moiety.
Uniqueness: The combination of the pyrrolidin-1-ylmethyl group and the thiol group in this compound provides unique chemical and biological properties that distinguish it from other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in various fields, from organic synthesis to drug discovery.
Properties
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVOYNRATMOAIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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